N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-1-BENZENESULFONAMIDE
Description
N₁-Benzyl-N₁-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-isobutyl-1-benzenesulfonamide is a sulfonamide derivative featuring a benzyl group, a 1-ethylpyrazole-methyl substituent, and an isobutyl moiety attached to a benzene ring. Sulfonamides are well-known for their diverse biological activities, including enzyme inhibition and antimicrobial properties. For instance, pyrazole-containing compounds are prevalent in pesticides and pharmaceuticals due to their bioisosteric properties and metabolic stability . The compound’s structure may have been resolved using crystallographic tools like SHELXL or ORTEP-III, which are standard for small-molecule refinement and visualization .
Properties
IUPAC Name |
N-benzyl-N-[(2-ethylpyrazol-3-yl)methyl]-4-(2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c1-4-26-22(14-15-24-26)18-25(17-21-8-6-5-7-9-21)29(27,28)23-12-10-20(11-13-23)16-19(2)3/h5-15,19H,4,16-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNWXVQWGGEMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901123216 | |
| Record name | N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-4-(2-methylpropyl)-N-(phenylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174830-90-0 | |
| Record name | N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-4-(2-methylpropyl)-N-(phenylmethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174830-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-4-(2-methylpropyl)-N-(phenylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with benzylamine, followed by sulfonation with 4-isobutylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N1-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Similar Compounds
Key Observations
- Pyrazole Moieties: Both the target compound and azoluron incorporate a 1-ethylpyrazole group, which is associated with metabolic stability and bioactivity in agrochemicals .
- Sulfonamide vs. Carbamate/Phosphorodithioate : The sulfonamide group in the target compound may confer different binding affinities compared to carbamates (e.g., barban) or phosphorodithioates (e.g., azinphos-methyl). Sulfonamides often act as enzyme inhibitors by mimicking substrate transition states, whereas carbamates typically inhibit acetylcholinesterase in insects .
Functional Implications
- Selectivity : The benzyl and pyrazole-methyl groups may confer selectivity toward specific biological targets, such as fungal enzymes or insect receptors, though direct activity data is unavailable.
- Synthetic Complexity : The branching in the isobutyl group and dual substitution on the sulfonamide nitrogen suggest higher synthetic complexity compared to linear analogs like azinphos-methyl.
Notes
Data Limitations : The provided evidence lacks explicit pharmacological or pesticidal data for the target compound, necessitating caution in extrapolating its applications.
Structural Hypotheses: Comparisons are based on functional group analysis and known activities of analogous compounds. Further experimental studies are required to validate these hypotheses.
Biological Activity
N~1~-Benzyl-N~1~-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-isobutyl-1-benzenesulfonamide, often referred to as Y501-4162, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of a benzene sulfonamide structure combined with a pyrazole moiety. The presence of these functional groups is crucial for its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| IUPAC Name | N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-isobutyl-benzenesulfonamide |
| SMILES Notation | CCn1nccc1CN(Cc1ccccc1)S(c1cc(C)c(C)cc1)(=O)=O |
Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related compounds have demonstrated submicromolar antiproliferative effects in pancreatic cancer cells (MIA PaCa-2), suggesting that the compound may inhibit cancer cell growth effectively .
The mechanism of action for this compound appears to involve modulation of autophagy and inhibition of the mTORC1 signaling pathway. Specifically, it has been shown to:
- Reduce mTORC1 Activity : Treatment with related compounds has led to decreased phosphorylation of mTORC1 substrates, indicating inhibited mTORC1 reactivation following nutrient deprivation .
- Modulate Autophagy : The compound increases basal autophagy levels but disrupts autophagic flux under starvation conditions, which may contribute to its anticancer effects by targeting cells under metabolic stress .
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships has been conducted for similar pyrazole derivatives, revealing that modifications to the benzyl and pyrazole groups can significantly affect biological activity. For example, variations in substituents on the benzene ring influence both potency and selectivity against cancer cell lines .
Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of various pyrazole derivatives, one compound exhibited an EC50 value of 10 μM against MIA PaCa-2 cells, outperforming established drugs like erlotinib . This suggests that this compound could be a promising candidate for further development.
Study 2: Autophagy Modulation
Another investigation highlighted that certain derivatives not only inhibited proliferation but also altered autophagic processes. These compounds increased the accumulation of LC3-II, a marker for autophagy, under specific nutrient conditions . This dual action—antiproliferative and autophagy modulation—positions these compounds as potential therapeutic agents in cancer treatment.
Q & A
Q. What are the established synthetic routes for N¹-Benzyl-N¹-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-isobutyl-1-benzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Sulfonamide Core Formation : React 4-isobutylbenzenesulfonyl chloride with benzylamine to form the N-benzyl sulfonamide intermediate.
Pyrazole Functionalization : Introduce the (1-ethyl-1H-pyrazol-5-yl)methyl group via nucleophilic substitution or Mitsunobu reaction, using 1-ethyl-1H-pyrazole-5-methanol and a catalyst like diethyl azodicarboxylate (DEAD) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the final product.
Key Considerations : Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C for substitution reactions) are critical to avoid side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent connectivity (e.g., benzyl protons at δ 4.5–5.0 ppm, pyrazole protons at δ 6.5–7.5 ppm).
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z ~470).
- FT-IR : Identifies sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Note : Cross-validation with X-ray crystallography resolves ambiguous stereochemistry .
Q. What are the common impurities encountered during synthesis, and how are they identified?
- Methodological Answer :
- Byproducts : Unreacted sulfonyl chloride (detected via TLC, Rf ~0.8 in ethyl acetate) or over-alkylated pyrazole derivatives (identified by LC-MS).
- Resolution : Gradient HPLC (C18 column, acetonitrile/water) separates impurities. Quantify using UV-Vis at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this sulfonamide derivative?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, Bayesian optimization identifies optimal conditions (e.g., 75°C, 10 mol% DEAD) with minimal experimental runs .
- Case Study : A 22% yield increase was achieved by switching from THF to DMF, enhancing nucleophilicity of the pyrazole intermediate .
Table 1 : Example Optimization Parameters
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 50–90°C | 75°C |
| Catalyst | 5–15 mol% | 10 mol% DEAD |
| Solvent | THF, DMF | DMF |
Q. What computational strategies are employed to predict the biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict binding affinity with target proteins (e.g., carbonic anhydrase).
- Molecular Dynamics (MD) : Simulates ligand-protein interactions over 100 ns trajectories to assess stability of sulfonamide-enzyme complexes .
- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .
Q. How do crystallographic data refinement challenges arise, and what methods resolve them?
- Methodological Answer :
- Challenges : Twinning, high thermal motion of the isobutyl group, or partial occupancy of the ethyl-pyrazole moiety.
- Solutions :
SHELXL Refinement : Use TWIN and BASF commands to model twinned data.
ORTEP-3 Visualization : Graphical interface aids in identifying disordered regions (e.g., pyrazole ring) .
Example : A recent study resolved thermal motion artifacts by refining anisotropic displacement parameters (ADPs) with SHELXL, improving R-factor from 0.12 to 0.08 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
